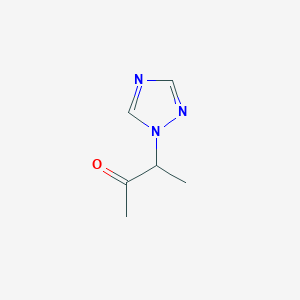
3-(1H-1,2,4-Triazol-1-yl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step chemical reactions that often include condensation, chlorination, and esterification reactions to achieve the desired triazole functionality. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a related compound, was achieved from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through these reactions, demonstrating the complex synthetic routes used to obtain triazole derivatives (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Triazole derivatives are characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. Quantum chemical calculations are often employed to further investigate their structure, vibrational frequencies, and chemical shift values, providing a comprehensive understanding of their molecular geometry and electronic behavior (M. Evecen et al., 2018).
Chemical Reactions and Properties
Triazole compounds engage in a wide range of chemical reactions, demonstrating their versatility. For example, gold(I) and palladium(II) complexes of triazoles have been synthesized and found to catalyze various chemical transformations, highlighting the reactivity and potential application of triazoles in catalysis (James R. Wright et al., 2013).
Physical Properties Analysis
Triazole derivatives exhibit diverse physical properties, which can be tailored by modifying their chemical structure. The study of their nonlinear optical properties, dipole moment, polarizability, and hyperpolarizability reveals the potential of triazole compounds in applications such as material science and optical devices (M. Evecen et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their reactivity towards different organic substrates and their behavior in insertion, addition, and cycloaddition reactions, classify them as nucleophilic carbenes. This reactivity is essential for their application in organic synthesis and medicinal chemistry (D. Enders et al., 1996).
Applications De Recherche Scientifique
Molecular and Spectroscopic Analysis
3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its derivatives have been studied for their molecular and spectroscopic behavior. For example, 4,4'-(butane-1,4-diyl)bis derivatives of this compound have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and quantum chemical calculations. These studies are essential for understanding the electronic behavior and potential applications of these compounds in various fields (Evecen et al., 2018).
Coordination Polymers
Compounds related to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone have been used to construct coordination polymers with metals like Cu(II) and Cd(II). These coordination polymers have diverse structural frameworks and have been characterized using single crystal X-ray diffraction, IR spectra, and other methods. Such studies are crucial for developing new materials with potential applications in catalysis, molecular recognition, and more (Yang et al., 2013).
Photophysics and Photochemistry
The photophysics and photochemistry of compounds related to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, such as triadimefon and triadimenol, have been studied in solution. These studies are significant for understanding the behavior of these compounds under different light conditions, which is vital in fields like agriculture and environmental science (Silva et al., 2001).
Heme Oxygenase Inhibition
Research on derivatives of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone has led to the discovery of inhibitors for heme oxygenases, enzymes involved in heme catabolism. The study of these inhibitors is crucial for understanding and potentially treating diseases related to heme metabolism (Roman et al., 2010).
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel derivatives of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone and evaluating their biological activities, such as antifungal properties. These investigations are essential for the development of new pharmaceuticals and agrochemicals (Tasaka et al., 1995).
Organocatalysis
Research has been conducted on the use of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone derivatives in organocatalysis, which is crucial for developing efficient and sustainable chemical processes. These studies focus on understanding the interactions of these compounds with various catalysts and substrates (Ming et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGOYHWDZARPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-yl)-2-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
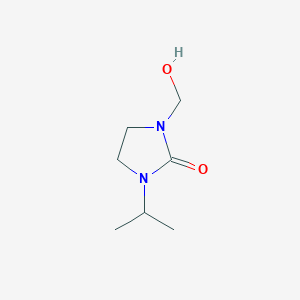
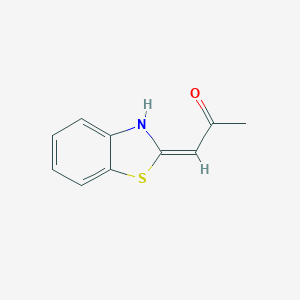
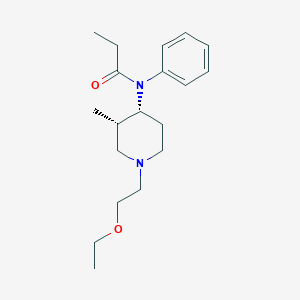
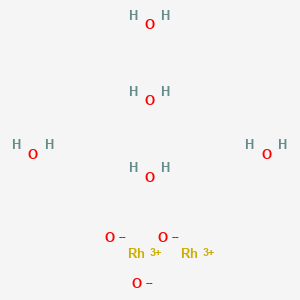
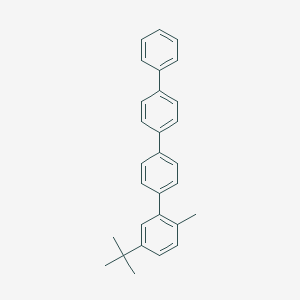
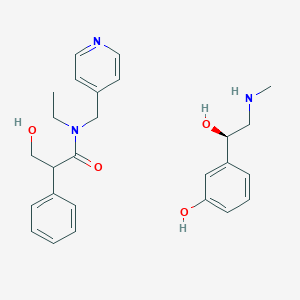

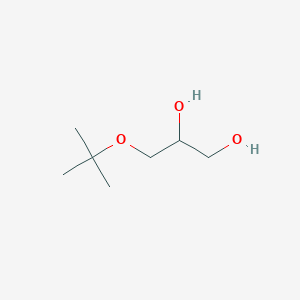
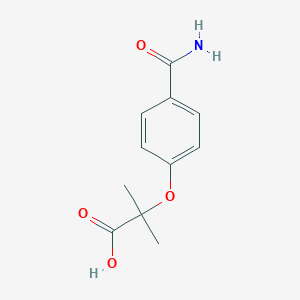
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)